3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is a chemical compound with the molecular formula C15H27NO5. It is a derivative of cyclopentanone and is characterized by the presence of a nitropropyl group and two methoxy groups attached to the cyclopentane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one typically involves the reaction of cyclopentanone with appropriate reagents to introduce the nitropropyl and methoxy groups. One common method involves the nitration of cyclopentanone followed by alkylation with 3,3-dimethoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium carbonate.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-ethylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-methylcyclopentan-1-one
- 3-(3,3-Dimethoxy-1-nitropropyl)-2-butylcyclopentan-1-one
Uniqueness
3-(3,3-Dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one is unique due to its specific combination of functional groups and the length of its alkyl chain. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
89706-91-2 |
---|---|
Molekularformel |
C15H27NO5 |
Molekulargewicht |
301.38 g/mol |
IUPAC-Name |
3-(3,3-dimethoxy-1-nitropropyl)-2-pentylcyclopentan-1-one |
InChI |
InChI=1S/C15H27NO5/c1-4-5-6-7-12-11(8-9-14(12)17)13(16(18)19)10-15(20-2)21-3/h11-13,15H,4-10H2,1-3H3 |
InChI-Schlüssel |
JOGGLIKPQMTCGI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1C(CCC1=O)C(CC(OC)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.